![molecular formula C8H18Cl2N2 B1403957 2,7-Diazaspiro[4.5]decano dihidrocloruro CAS No. 1334499-87-4](/img/structure/B1403957.png)

2,7-Diazaspiro[4.5]decano dihidrocloruro

Descripción general

Descripción

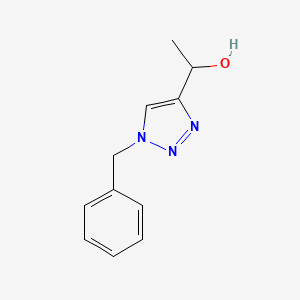

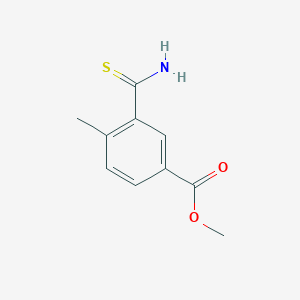

2,7-Diazaspiro[4.5]decane dihydrochloride is a chemical compound with the empirical formula C8H15ClN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives has been described in several studies . These compounds have been synthesized using a variety of templates including spiropiperidinyl-γ-lactams, spiropiperidinylimide, spiropiperidinylureas, and spiropiperidinylhydantoins . The synthesis process involves the formation of three carbon-carbon bonds in a domino reaction, which includes highly regioselective C-C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of 2,7-Diazaspiro[4.5]decane is characterized by a spirocyclic scaffold . The molecular formula is C8H16N2 , and the compound has a molecular weight of 140.23 g/mol . The InChI code is 1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 .Chemical Reactions Analysis

The chemical reactions involving 2,8-diazaspiro[4.5]decan-1-one derivatives have been studied in the context of their potential as receptor interaction protein kinase 1 (RIPK1) inhibitors . These compounds have shown promising inhibitory activity against RIPK1, with one compound exhibiting an IC50 value of 92 nM .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-Diazaspiro[4.5]decane include a molecular weight of 140.23 g/mol, a topological polar surface area of 24.1 Ų, and a complexity of 124 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Biológicamente Activos

Este compuesto se utiliza en la síntesis de nuevos compuestos biológicamente activos, que son esenciales en la investigación y el desarrollo farmacéuticos. El proceso implica reactivos disponibles comercialmente y tiene como objetivo producir compuestos con significativa actividad biológica .

Intermediario en la Síntesis de Spirotetramat

Sirve como un intermediario clave en la síntesis de espirotetramat, un insecticida utilizado en la agricultura. El proceso de síntesis incluye pasos de hidrogenación catalítica y oxidación, destacando su papel en la creación de productos químicos agrícolas rentables y de alto rendimiento .

Creación de Andamios de Diazaspiro[4.5]decano

El compuesto participa en un proceso de síntesis de un solo paso que produce andamios de diazaspiro[4.5]decano con dobles enlaces exocíclicos. Esta reacción en cascada es notable por su acoplamiento carbono-carbono regioselectivo y la formación de andamios espiro .

Mecanismo De Acción

Target of Action

Similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been found to inhibit receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases .

Mode of Action

The exact mode of action of 2,7-Diazaspiro[4It’s worth noting that the inhibition of ripk1 kinase activity can block the activation of the necroptosis pathway . This suggests that 2,7-Diazaspiro[4.5]decane dihydrochloride might interact with its targets to prevent cell death.

Biochemical Pathways

The specific biochemical pathways affected by 2,7-Diazaspiro[4If it indeed targets ripk1, it could potentially affect the necroptosis pathway . Necroptosis is a form of programmed cell death that plays a role in various pathological conditions, including inflammatory diseases .

Result of Action

The molecular and cellular effects of 2,7-Diazaspiro[4If it acts as an inhibitor of ripk1, it could potentially prevent necroptosis and thereby reduce inflammation .

Direcciones Futuras

Future research directions could involve further structural optimization of 2,8-diazaspiro[4.5]decan-1-one derivatives to enhance their potency as RIPK1 inhibitors . The high oral bioavailability and long plasma half-life of these compounds suggest their potential for development into effective therapeutic agents .

Análisis Bioquímico

Biochemical Properties

2,7-Diazaspiro[4.5]decane dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway. This interaction is crucial for its potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

2,7-Diazaspiro[4.5]decane dihydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . By inhibiting RIPK1, 2,7-Diazaspiro[4.5]decane dihydrochloride prevents necroptosis, thereby protecting cells from programmed cell death. This effect on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 2,7-Diazaspiro[4.5]decane dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition leads to a decrease in the expression of genes associated with the necroptotic pathway, thereby exerting its protective effects on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Diazaspiro[4.5]decane dihydrochloride change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2,7-Diazaspiro[4.5]decane dihydrochloride has been observed to maintain its protective effects on cells, indicating its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of 2,7-Diazaspiro[4.5]decane dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

2,7-Diazaspiro[4.5]decane dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 2,7-Diazaspiro[4.5]decane dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its effects . Understanding the transport mechanisms is essential for predicting the compound’s distribution and optimizing its delivery to target sites.

Subcellular Localization

2,7-Diazaspiro[4.5]decane dihydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other biomolecules involved in the necroptotic pathway . This subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Propiedades

IUPAC Name |

2,9-diazaspiro[4.5]decane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-8(6-9-4-1)3-5-10-7-8;;/h9-10H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVVPDCZMCURSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857103 | |

| Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-87-4 | |

| Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)

![[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1403882.png)

![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)

![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)